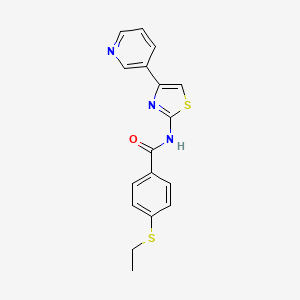

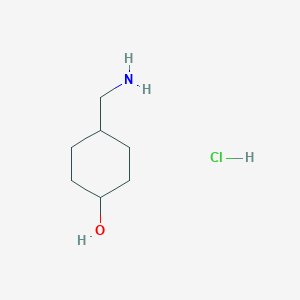

![molecular formula C8H12N2S B2822992 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole CAS No. 1316224-87-9](/img/structure/B2822992.png)

2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole” is a complex organic molecule that contains a pyrrolidine ring and a thiazole ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is a heterocyclic compound that consists of a five-membered C3NS ring.

Aplicaciones Científicas De Investigación

Antitumor Activity

- Nortopsentin analogues, derivatives of 1H-pyrrolo[2,3-b]pyridine, which share structural similarities with 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole, have shown significant antitumor activity in models of diffuse malignant peritoneal mesothelioma. These compounds act as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptotic responses in cancer cells (Carbone et al., 2013).

Anticancer Potential

- Thiazolo[3,2-a]pyridines, related to this compound, have been synthesized with potential anticancer activities across various cancer cell lines (Altug et al., 2011).

Applications in Materials Science

- Pyrrolo[1,2-c]thiazoles, analogues of this compound, have shown promise in materials science, acting as donor-type ligands in resonance energy transfer studies. This has implications in the development of novel materials with specific light-absorbing or emitting properties (Sutcliffe et al., 2000).

Antimicrobial Activity

- Derivatives of this compound, such as methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylates, have been synthesized and demonstrated significant antimicrobial activities. This includes effectiveness against strains like M. tuberculosis and A. baumannii, suggesting their potential as antimicrobial agents (Nural et al., 2018).

Application in Antiviral Therapies

- Compounds structurally related to this compound have been evaluated as inhibitors of human rhinovirus 3C protease, showing potential as orally bioavailable antiviral agents. This highlights the potential of such compounds in the development of new treatments for viral infections (Patick et al., 2005).

Exploration in Electrochromic Materials

- Thiazole derivatives have been investigated for their potential in developing fast-switching green electrochromic polymers. This includes compounds like 2-(pyridine-2-yl)thiazole, indicating the versatility of the thiazole moiety in material science applications (Ming et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(pyrrolidin-3-ylmethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-2-9-6-7(1)5-8-10-3-4-11-8/h3-4,7,9H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBSYJHLSRVXPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2822909.png)

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2822910.png)

![1-[(4-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2822916.png)

![phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate](/img/structure/B2822917.png)

![tert-Butyl 1-[(benzyloxy)carbonyl]amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2822921.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2822925.png)

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2822929.png)